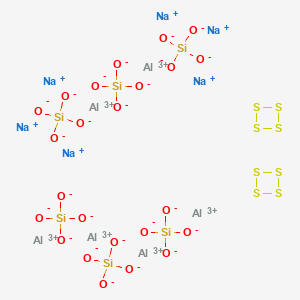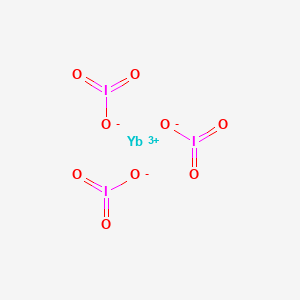
Ammonium antimony fluoride
説明
Ammonium antimony fluoride is an inorganic compound with the chemical formula (NH4)2SbF5. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium antimony fluoride can be synthesized through the reaction of antimony pentafluoride with ammonium fluoride. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The chemical equation for this reaction is: [ \text{SbF}_5 + 2 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{SbF}_5 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony pentafluoride with ammonium fluoride in large-scale reactors. The reaction is carefully monitored to ensure the purity and yield of the final product. The process involves the use of high-purity reagents and controlled environmental conditions to prevent contamination and ensure consistent quality.
化学反応の分析
Types of Reactions: Ammonium antimony fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogen exchange reactions can be carried out using halide salts under aqueous or non-aqueous conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various halide-substituted antimony compounds.
科学的研究の応用
Ammonium antimony fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex fluorine-containing compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems where fluoride ions play a crucial role, such as in enzyme inhibition studies.
Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals, glass etching, and as a component in certain types of batteries.
作用機序
The mechanism of action of ammonium antimony fluoride involves the interaction of fluoride ions with various molecular targets. Fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, fluoride ions can form complexes with metal ions, altering their chemical properties and reactivity. The specific pathways and molecular targets depend on the context in which the compound is used.
類似化合物との比較
Ammonium Fluoride (NH4F): A simpler compound with similar fluoride ion properties but lacks the antimony component.
Antimony Pentafluoride (SbF5): A highly reactive fluoride compound used in superacid chemistry.
Ammonium Bifluoride (NH4HF2): Contains both ammonium and fluoride ions but has different chemical properties and applications.
Uniqueness: Ammonium antimony fluoride is unique due to the presence of both ammonium and antimony fluoride components, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
azanium;tetrafluorostibanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCUMSGPHFGSV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].F[Sb-](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H4NSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047965 | |
| Record name | Ammonium antimony tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.792 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52503-06-7, 14972-90-8 | |
| Record name | Ammonium antimony fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium antimony tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium antimony fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of ammonium antimony fluoride phosphate hydrate?
A1: The provided research focuses on sodium antimony fluoride phosphate hydrate (Na(SbF)PO4 · nH2O (n = 2-4)) and this compound phosphate hydrate (NH4(SbF)PO4 · H2O). [] While the exact molecular weight is not provided, the paper highlights the presence of the antimony fluoride cation (SbF2+) as a key structural component in both compounds. [] Further research is needed to determine the precise molecular weight and additional spectroscopic data for this compound phosphate hydrate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)


![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)

